N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Pyrrolo[2,3-d]pyrimidines are recognized for their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds due to their structural versatility and ability to interact with biological targets . The target compound features a 5-chloro-2-methoxyphenyl group at the N-position, a 7-(2-methoxyethyl) chain, and 1,3-dimethyl substituents on the pyrrolo-pyrimidine core. These modifications are hypothesized to influence its solubility, binding affinity, and toxicity profile compared to related derivatives.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O5/c1-22-17-12(18(26)23(2)19(22)27)10-14(24(17)7-8-28-3)16(25)21-13-9-11(20)5-6-15(13)29-4/h5-6,9-10H,7-8H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXKEBYILKWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 420.8 g/mol. Its hydrophobicity is indicated by an XLogP value of 1.4, suggesting moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Antibacterial Activity
The compound was evaluated for its antibacterial properties against several strains of bacteria. In a study conducted by researchers at the Brazilian Journal of Pharmaceutical Sciences, various derivatives were tested for their efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that the synthesized compounds exhibited moderate to strong antibacterial activity against these pathogens .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains Tested | Weak to Moderate |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and Bel-7402 (human liver cancer). The mechanism of action appears to involve the inhibition of key cellular pathways that regulate cell proliferation and survival .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 18.76 |
| Bel-7402 | 22.34 |
Enzyme Inhibition
The compound also showed promising results as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 68% |
Case Studies
- Antibacterial Screening : A study involving a series of synthesized compounds similar to the target compound demonstrated strong antibacterial properties against multiple strains. The most active compounds were noted for their ability to inhibit bacterial growth significantly .
- Cytotoxicity Assessment : Research published in MDPI highlighted the cytotoxic effects of related pyrrolo[2,3-d]pyrimidine derivatives against MCF-7 cells, establishing a benchmark for evaluating new derivatives like the one in focus .
Scientific Research Applications
2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is a chemical compound with a unique structure composed of a bromine atom, a furan ring, and an imidazole moiety. The chemical formula for this compound is C₁₄H₁₅BrN₂O. This compound is considered a versatile material for use in scientific research. Compounds containing imidazole and furan rings have been studied for their biological activity, and have demonstrated antimicrobial, antifungal, and anticancer properties.
Synthesis
2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide can be synthesized through several methods that allow precise control over the final product's structure and purity.
Applications
The applications of 2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide are diverse. Interaction studies are used to understand how it interacts with biological macromolecules. Techniques such as enzyme kinetics, binding assays, and structural biology can help researchers to elucidate the mechanism of action and potential therapeutic uses of the compound.
Structural Similarities and Biological Activity
Several compounds share structural similarities with 2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide. The combination of furan and imidazole in 2-bromo-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide contributes to its properties and potential applications in medicinal chemistry.
Comparison with Similar Compounds
Here is a comparison with some compounds that share structural similarities:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Bromobenzamide | Contains bromine and amide group | Antimicrobial | Simpler structure lacking furan and imidazole |
| Furoxan Derivatives | Furan ring present | Nitric oxide donors | Lacks imidazole; focuses on NO release |
| Imidazole-based Compounds | Imidazole ring present | Antifungal properties | Varies widely in substituents; lacks furan |
Comparison with Similar Compounds
Chloro Substituents
- The target compound’s 5-chloro substitution contrasts with derivatives like Compound 13 (), which has a 4-chlorophenyl group. SAR studies indicate that chlorine at positions 4 and 6 enhances anticancer activity by improving hydrophobic interactions with kinase targets . The 5-chloro position in the target may shift selectivity toward alternative binding pockets or compensate through synergistic effects with other substituents.
Methoxy Substituents
- The 2-methoxy group on the phenyl ring (target) differs from 2,5-dimethoxybenzyl in Compound 13 () and 4-methoxyphenyl in pyrrolo[3,2-d]pyrimidines (). Methoxy groups generally improve solubility and metabolic stability but may reduce potency compared to electron-withdrawing groups like halogens .
Core Substituents and Their Impact
7-Position Modifications
1,3-Dimethyl Groups
Kinase Inhibition
Anticancer Activity
Toxicity Considerations
- Pyrrolo[2,3-d]pyrimidines like LY231514 (MTD: 5 mg/kg) and PKI-116 (MTD: 150 mg/kg) show wide toxicity ranges (). The target’s methoxyethyl group could lower toxicity compared to halogen-rich analogs .
Data Tables
Table 1: Structural and Activity Comparison of Key Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Methodology : The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with carbonyl-containing reagents. For example, refluxing with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures (1:1 v/v) under sodium acetate catalysis, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain high-purity crystals . Adaptations may include substituting benzaldehyde derivatives with methoxyethyl or chloromethoxyphenyl groups to match the target structure.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the 3D structure, especially for assessing puckering in the pyrimidine ring (e.g., deviations of ~0.224 Å from planar geometry) . Complement with /-NMR to verify substituent placement and IR spectroscopy for functional groups like carbonyls (C=O stretch ~1700 cm) .
Q. How can solvent selection impact crystallization efficiency for this compound?
- Methodology : Polar aprotic solvents like ethyl acetate/ethanol mixtures (3:2) are effective for slow evaporation, yielding well-defined crystals suitable for SC-XRD. Solvent polarity must balance solubility and intermolecular interactions (e.g., C–H···O hydrogen bonds observed in crystal packing) .
Advanced Research Questions
Q. How can conflicting data between computational modeling and experimental crystallography be resolved for this compound?
- Methodology : Discrepancies often arise from dynamic effects (e.g., torsional flexibility in methoxyethyl groups). Perform density functional theory (DFT) geometry optimizations and compare with SC-XRD torsion angles. Use Rietveld refinement to validate disorder models in crystal lattices .
Q. What experimental design strategies optimize reaction yields for structurally complex pyrrolo[2,3-d]pyrimidines?
- Methodology : Employ Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can efficiently navigate parameter spaces, reducing trial counts by 30–50% compared to one-factor-at-a-time approaches .
Q. How do steric and electronic effects of substituents influence biological activity in related compounds?
- Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing 5-chloro-2-methoxyphenyl with fluorophenyl groups). Assess activity via enzyme inhibition assays (e.g., kinase targets) and correlate with Hammett constants or steric bulk parameters .
Q. What are the challenges in analyzing regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core?
- Methodology : Regioselectivity is influenced by electron-withdrawing groups (e.g., carbonyls at C2/C4). Use -labeled NMR or X-ray photoelectron spectroscopy (XPS) to track nitrogen reactivity. Kinetic studies under varying pH/temperature can isolate competing pathways .
Data Contradiction & Validation
Q. How should researchers address discrepancies between HPLC purity and elemental analysis data?
- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight. If impurities are undetected by HPLC (e.g., non-UV-active byproducts), use ion chromatography or -NMR diffusion-ordered spectroscopy (DOSY) .
Q. Why might SC-XRD data show unexpected bond lengths in the methoxyethyl side chain?
- Methodology : Dynamic disorder or partial occupancy in crystal lattices can distort measurements. Perform variable-temperature XRD or pair distribution function (PDF) analysis to distinguish static vs. dynamic effects .
Tables for Key Data
| Parameter | Typical Range | References |
|---|---|---|
| Crystallization Solvent | Ethyl acetate/ethanol (3:2) | |
| Reaction Yield (optimized) | 70–85% | |
| Puckering in Pyrimidine Ring | 0.15–0.25 Å deviation | |
| C=O Stretching (IR) | 1680–1720 cm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
